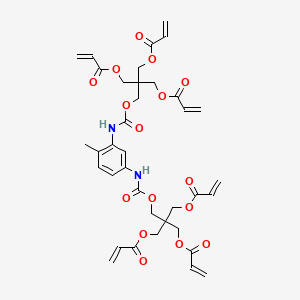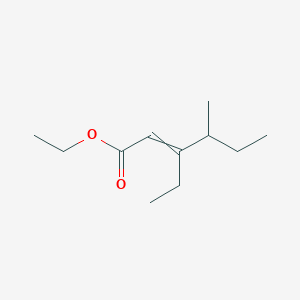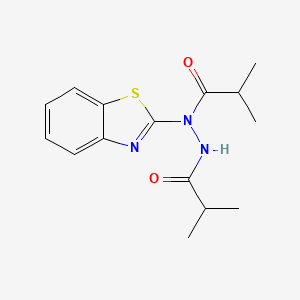
2,3-bis(1H-indol-3-yl)quinoxaline;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis(1H-indol-3-yl)quinoxaline;sulfuric acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(1H-indol-3-yl)quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be used as catalysts under microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the use of microwave irradiation and nanoparticle catalysts suggests that scalable methods could be developed
Analyse Chemischer Reaktionen
Types of Reactions
2,3-bis(1H-indol-3-yl)quinoxaline undergoes various types of chemical reactions, including:
Oxidation: Electrochemical oxidation of indoles is a common reaction for this compound.
Substitution: The compound can participate in substitution reactions, particularly at the indole moieties.
Common Reagents and Conditions
Oxidation: Electrochemical conditions without the use of chemical oxidants.
Substitution: Various electrophiles can be used for substitution reactions at the indole groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoxaline derivatives with modified indole groups .
Wissenschaftliche Forschungsanwendungen
2,3-bis(1H-indol-3-yl)quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action for 2,3-bis(1H-indol-3-yl)quinoxaline involves its interaction with various molecular targets and pathways. The compound’s indole groups can intercalate with DNA, leading to potential antiviral and antitumor effects . Additionally, its quinoxaline core may interact with specific enzymes or receptors, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares a similar quinoxaline core but differs in the substitution pattern.
6H-Indolo[2,3-b]quinoxaline: Another indole-quinoxaline derivative with different biological activities.
Uniqueness
2,3-bis(1H-indol-3-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
923298-02-6 |
|---|---|
Molekularformel |
C24H18N4O4S |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2,3-bis(1H-indol-3-yl)quinoxaline;sulfuric acid |
InChI |
InChI=1S/C24H16N4.H2O4S/c1-3-9-19-15(7-1)17(13-25-19)23-24(28-22-12-6-5-11-21(22)27-23)18-14-26-20-10-4-2-8-16(18)20;1-5(2,3)4/h1-14,25-26H;(H2,1,2,3,4) |
InChI-Schlüssel |
YVDMNXWVNIAEOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N=C3C5=CNC6=CC=CC=C65.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol](/img/structure/B14172327.png)


![3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B14172344.png)

![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)

![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)

![N-benzyl-N'-[(4-chlorophenyl)methyl]propanediamide](/img/structure/B14172371.png)


![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)

